(5-bromo-1,2,4-thiadiazol-3-yl)methanol

Catalog No.
S6888958
CAS No.
1446409-95-5
M.F
C3H3BrN2OS
M. Wt
195.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-bromo-1,2,4-thiadiazol-3-yl)methanol

CAS Number

1446409-95-5

Product Name

(5-bromo-1,2,4-thiadiazol-3-yl)methanol

IUPAC Name

(5-bromo-1,2,4-thiadiazol-3-yl)methanol

Molecular Formula

C3H3BrN2OS

Molecular Weight

195.04 g/mol

InChI

InChI=1S/C3H3BrN2OS/c4-3-5-2(1-7)6-8-3/h7H,1H2

InChI Key

QTDGIPSZJOCZKK-UHFFFAOYSA-N

SMILES

C(C1=NSC(=N1)Br)O

Canonical SMILES

C(C1=NSC(=N1)Br)O

(5-Bromo-1,2,4-thiadiazol-3-yl)methanol is a heterocyclic compound characterized by the presence of a bromine atom, a thiadiazole ring, and a methanol functional group. The molecular formula for this compound is C3H3BrN2OS, and it has a molecular weight of approximately 179.04 g/mol. The thiadiazole ring is notable for its diverse biological activities and utility in medicinal chemistry, making (5-bromo-1,2,4-thiadiazol-3-yl)methanol an interesting subject for research and development in various scientific fields.

  • Reduction: This compound can be reduced to form various derivatives. A common reducing agent used is sodium borohydride in methanol at room temperature.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used in the presence of a base.
  • Oxidation: The methanol group can be oxidized to produce aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Reduction: Sodium borohydride in methanol.
  • Substitution: Various nucleophiles under basic conditions.
  • Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.

Research indicates that (5-bromo-1,2,4-thiadiazol-3-yl)methanol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action typically involves interaction with specific molecular targets, modulating the activity of enzymes or receptors involved in various biological processes. This makes it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of (5-bromo-1,2,4-thiadiazol-3-yl)methanol generally involves the reduction of ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate. The following steps outline a common synthetic route:

  • Dissolve ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate in methanol.
  • Cool the solution to 0°C.
  • Slowly add sodium borohydride while stirring.
  • Allow the reaction mixture to stir at room temperature for approximately 16 hours.
  • Quench the reaction with acetic acid.
  • Extract the product using ethyl acetate.
  • Wash the organic layer with sodium bicarbonate and brine solutions.
  • Dry over sodium sulfate and evaporate under reduced pressure.
  • Purify the crude product via column chromatography using a mixture of ethyl acetate and hexane.

(5-Bromo-1,2,4-thiadiazol-3-yl)methanol has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored for therapeutic applications in drug development.
  • Industry: Utilized in producing chemical intermediates and specialty chemicals.

The interaction studies of (5-bromo-1,2,4-thiadiazol-3-yl)methanol focus on its ability to bind to specific enzymes or receptors. These interactions are crucial for understanding its biological activity and potential therapeutic effects. Further research is needed to elucidate the precise molecular targets involved.

Several compounds share similarities with (5-bromo-1,2,4-thiadiazol-3-yl)methanol due to their structural features:

Compound NameStructural FeaturesUnique Aspects
(5-Bromo-1,3,4-thiadiazol-2-yl)methanolDifferent substitution pattern on the thiadiazole ringVariations in biological activity due to structural differences
(5-Chloro-1,2,4-thiadiazol-3-yl)methanolChlorine atom instead of brominePotentially different reactivity profiles
(5-Methyl-1,2,4-thiadiazol-3-yl)methanolMethyl group instead of bromineUnique properties due to methyl substitution

Uniqueness

(5-Bromo-1,2,4-thiadiazol-3-yl)methanol is distinguished by its specific substitution pattern on the thiadiazole ring which imparts unique chemical and biological properties compared to other derivatives.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

193.91495 g/mol

Monoisotopic Mass

193.91495 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-15-2024

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